molecular formula C9H16ClN3O B1662323 Azepexole hydrochloride CAS No. 36067-72-8

Azepexole hydrochloride

Cat. No.: B1662323
CAS No.: 36067-72-8
M. Wt: 217.69 g/mol
InChI Key: RISPXEICLQYFJX-UHFFFAOYSA-N
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Description

It exhibits more than 300-fold selectivity for the alpha-2 adrenergic receptor over the alpha-1 adrenergic receptor . This compound is primarily used in scientific research to study the physiological and pharmacological effects of alpha-2 adrenergic receptor activation.

Mechanism of Action

Target of Action

B-HT 933 dihydrochloride, also known as Azepexole dihydrochloride, is a selective α2-adrenoceptor agonist . It exhibits greater than 300-fold selectivity for the α2-adrenoceptor over the α1-adrenoceptor . The α2-adrenoceptors are a class of G protein-coupled receptors that are targets for catecholamine neurotransmitters like norepinephrine and epinephrine.

Mode of Action

Azepexole dihydrochloride interacts with its targets, the α2-adrenoceptors, in a manner similar to clonidine, another α2-adrenoceptor agonist . It causes concentration-dependent inhibition of peristaltic contractions . This interaction results in a change in the function of the receptor and leads to a series of biochemical reactions inside the cell.

Pharmacokinetics

It is known to be soluble in water and dmso , which suggests that it may have good bioavailability

Result of Action

The activation of α2-adrenoceptors by Azepexole dihydrochloride leads to a decrease in sympathetic outflow, which can result in a decrease in blood pressure . It also causes a concentration-dependent inhibition of peristaltic contractions , which could potentially affect gastrointestinal motility.

Action Environment

The action, efficacy, and stability of Azepexole dihydrochloride can be influenced by various environmental factors. These can include the physiological state of the individual (such as whether they are normoglycemic or diabetic ), the presence of other drugs or substances that may interact with α2-adrenoceptors, and the pH and temperature of the environment.

Biochemical Analysis

Biochemical Properties

B-HT 933 Dihydrochloride plays a significant role in biochemical reactions. It interacts with α2A-, α2B-, and α2C-adrenoceptor subtypes . The nature of these interactions is characterized by the compound’s ability to act as a selective agonist, binding to these receptors and triggering a biochemical response .

Cellular Effects

B-HT 933 Dihydrochloride influences cell function by interacting with adrenoceptors, which are integral membrane proteins involved in signal transduction. Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its agonistic action on α2-adrenoceptors .

Molecular Mechanism

The molecular mechanism of B-HT 933 Dihydrochloride involves binding interactions with α2-adrenoceptors, leading to their activation. This activation can result in changes in gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-HT 933 dihydrochloride involves the formation of the oxazoloazepine ring system. The key steps include the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic structure. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of B-HT 933 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using recrystallization or chromatography techniques to achieve the desired level of purity for research applications .

Chemical Reactions Analysis

Types of Reactions: B-HT 933 dihydrochloride primarily undergoes receptor binding interactions rather than traditional chemical reactions like oxidation or reduction. it can participate in substitution reactions under specific conditions.

Common Reagents and Conditions: The compound is stable under physiological conditions and does not readily undergo chemical transformations. It is typically used in its dihydrochloride form to ensure solubility in aqueous solutions .

Major Products Formed: As B-HT 933 dihydrochloride is used mainly for receptor studies, the major “products” are the physiological responses elicited by its interaction with alpha-2 adrenergic receptors .

Scientific Research Applications

B-HT 933 dihydrochloride is widely used in scientific research to investigate the role of alpha-2 adrenergic receptors in various physiological processes. Some key applications include:

Comparison with Similar Compounds

  • Clonidine
  • Dexmedetomidine
  • Guanfacine

Comparison: B-HT 933 dihydrochloride is unique in its high selectivity for the alpha-2 adrenergic receptor, with minimal activity at alpha-1 adrenergic receptors. This selectivity makes it a valuable tool for studying the specific effects of alpha-2 adrenergic receptor activation without the confounding effects of alpha-1 receptor activation. In comparison, clonidine and dexmedetomidine also target alpha-2 adrenergic receptors but have varying degrees of selectivity and additional pharmacological effects .

Properties

CAS No.

36067-72-8

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

IUPAC Name

6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;/h2-6H2,1H3,(H2,10,11);1H

InChI Key

RISPXEICLQYFJX-UHFFFAOYSA-N

SMILES

CCN1CCC2=C(CC1)OC(=N2)N.Cl.Cl

Canonical SMILES

CCN1CCC2=C(CC1)OC(=N2)N.Cl

36067-72-8

Related CAS

36067-73-9 (Parent)

Synonyms

2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride
azepexole
azepexole, dihydrochloride
azepoxol
B HT-933
B-HT 933
BHT 933

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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